1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3/t17-,18+,19-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNQIKSKCVESCU-HQPYMTOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617773 | |

| Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149312-19-6 | |

| Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol?

An In-Depth Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a key synthetic intermediate in the field of glycobiology and carbohydrate chemistry. We will delve into its structural characteristics, physicochemical data, reactivity, and handling protocols, offering field-proven insights for its effective application in research and development.

Molecular Structure and Identification

This compound (CAS No. 149312-19-6 ) is a specifically modified derivative of D-glucitol, designed to offer precise control in complex chemical syntheses.[1][2][3] Its structure is defined by several key functional groups that dictate its unique chemical behavior.

The core of the molecule is a 1,5-anhydro D-glucitol ring, which locks the sugar into a stable pyranoid conformation. The strategic placement of protecting groups is central to its utility:

-

4,6-O-Benzylidene Acetal: This group protects the primary (C6) and secondary (C4) hydroxyls, preventing their participation in undesired side reactions.[4] This bulky group also imparts significant conformational rigidity to the pyranoid ring.

-

2-O-Toluoyl Ester: The toluoyl group at the C2 position serves as another protecting group that can be selectively introduced and removed. Its electronic properties can influence the reactivity of the overall molecule.[4]

-

3-Deoxy Position: The absence of a hydroxyl group at the C3 position is a critical structural feature, making this molecule a valuable building block for synthesizing 3-deoxy sugar analogues, which are of interest in developing enzyme inhibitors or modified nucleosides.

These features make the compound an important intermediate for constructing complex oligosaccharides and glycoconjugates where regioselective modification is paramount.[4][5]

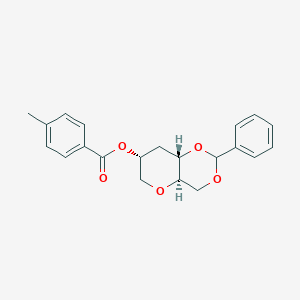

Caption: 2D representation of the molecular structure.

Physicochemical Properties

The physical properties of this compound are characteristic of a protected carbohydrate derivative with significant aromatic character. The quantitative data are summarized below.

| Property | Value | Source |

| CAS Registry Number | 149312-19-6 | [1][2][3] |

| Molecular Formula | C₂₁H₂₂O₅ | [1][2][5][6] |

| Molecular Weight | 354.4 g/mol | [1][2][6] |

| Melting Point | 189-191°C | [5] |

| Appearance | Solid (inferred) | [5] |

| Solubility | Soluble in Chloroform | [5] |

| Exact Mass | 354.14672380 Da | [1] |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Topological Polar Surface Area | 54 Ų | [1] |

The high melting point of 189-191°C is indicative of a well-ordered crystalline solid, a consequence of the molecule's rigid structure and intermolecular packing forces.[5] Its solubility in chlorinated solvents like chloroform is consistent with its overall nonpolar character, which is enhanced by the two aromatic rings and the absence of free hydroxyl groups.[5]

The calculated XLogP3 value of 3.4 suggests a significant lipophilic nature.[1] The complete protection of all hydroxyl groups results in zero hydrogen bond donors, while the five oxygen atoms (in the ring, acetal, and ester functions) act as hydrogen bond acceptors.[1] This electronic profile is crucial for its solubility and interaction with other molecules in non-aqueous reaction media.

Chemical Profile: Reactivity, Stability, and Handling

Reactivity and Synthetic Utility

The primary value of this molecule lies in its tailored reactivity. The protecting groups render the C2, C4, and C6 positions inert to many reagents, allowing for chemical transformations to be directed elsewhere in a larger synthetic scheme. The key points of reactivity are the protecting groups themselves, which can be removed under specific conditions:

-

Deprotection of the Toluoyl Ester: The 2-O-toluoyl group is typically removed under basic conditions, such as through saponification with sodium methoxide in methanol (Zemplén deacylation). This reaction is generally high-yielding and proceeds without affecting the benzylidene acetal, allowing for selective deprotection at the C2 position.

-

Cleavage of the Benzylidene Acetal: The 4,6-O-benzylidene group is stable to basic and weakly acidic conditions but can be cleaved via:

-

Acidic Hydrolysis: Treatment with a mild acid (e.g., acetic acid in water) will hydrolyze the acetal, liberating the C4 and C6 hydroxyl groups.

-

Hydrogenolysis: Catalytic hydrogenation (e.g., using H₂ and Pd/C) will cleave the benzylidene group to yield a benzyl ether at the C6-hydroxyl and a free hydroxyl at C4.

-

Stability and Storage Protocol

Proper handling and storage are critical to maintain the integrity of the compound.

-

Short-Term Storage: For immediate use, the compound may be stored at room temperature.[5]

-

Long-Term Storage: To prevent degradation over extended periods, storage at -20°C is strongly recommended.[5] Some suppliers also suggest 4°C.[3]

-

Handling: Before use, it is advisable to centrifuge the vial to ensure maximum recovery of the product, which may coat the walls or cap during shipping.[5] The compound is intended for research purposes only and should not be used in human, diagnostic, or therapeutic applications.[5]

Predicted Spectroscopic Characterization

-

¹H NMR Spectroscopy:

-

Aromatic Region (δ 7.0-8.0 ppm): Multiple signals corresponding to the protons on the phenyl ring of the benzylidene group and the p-substituted ring of the toluoyl group.

-

Acetal Proton (δ ~5.5 ppm): A characteristic singlet for the benzylic proton (PhCH) of the acetal.

-

Sugar Ring Protons (δ 3.5-5.0 ppm): A series of complex multiplets corresponding to the protons on the pyranoid ring. The proton at C2 would likely appear downfield due to the deshielding effect of the adjacent toluoyl ester.

-

Methyl Protons (δ ~2.4 ppm): A singlet corresponding to the methyl group on the toluoyl ring.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (δ ~165 ppm): The signal for the ester carbonyl carbon.

-

Aromatic Carbons (δ 120-140 ppm): Multiple signals for the carbons of the two aromatic rings.

-

Acetal Carbon (δ ~102 ppm): A characteristic signal for the benzylic carbon of the acetal.

-

Sugar Ring Carbons (δ 60-90 ppm): Signals corresponding to the carbons of the glucitol core.

-

-

Mass Spectrometry (MS):

-

In an ESI-MS experiment, the primary ion observed would be the sodium adduct [M+Na]⁺ at m/z ≈ 377.14. The molecular ion [M]⁺ should be observable at m/z ≈ 354.15.

-

Conclusion

This compound is a highly valuable and specialized chemical entity. Its physical stability, defined melting point, and solubility in organic solvents make it a reliable reagent in a laboratory setting. Its chemical properties, governed by a strategic arrangement of protecting groups, provide chemists with a powerful tool for the regioselective synthesis of complex carbohydrates and related molecules. A thorough understanding of its structural features and reactivity is essential for leveraging its full potential in advanced chemical research and drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 149312-19-6, 1,5-ANHYDRO-4,6-O-BENZYLIDENE-3-DEOXY-2-O-P-TOLUOYL-D-GLUCITOL. Retrieved from [Link]

-

ChemWhat. (n.d.). 1,5-ANHYDRO-4,6-O-BENZYLIDENE-3-DEOXY-2-O-P-TOLUOYL-D-GLUCITOL CAS#: 149312-19-6. Retrieved from [Link]

Sources

An In-Depth Technical Guide to [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-7-yl] 4-methylbenzoate: A Promising α-Glucosidase Inhibitor

An In-Depth Technical Guide to [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][2]dioxin-7-yl] 4-methylbenzoate: A Promising α-Glucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Player in Glycobiology and Diabetes Research

In the landscape of carbohydrate chemistry and its intersection with medicinal research, the strategic modification of monosaccharides has paved the way for the development of potent enzyme inhibitors with significant therapeutic potential. This guide delves into the technical intricacies of [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][2]dioxin-7-yl] 4-methylbenzoate , a synthetically derived D-glucitol derivative. While its common name, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, provides a descriptive overview of its structure, its systematic IUPAC name precisely defines its stereochemistry and connectivity. This molecule has garnered considerable attention for its notable inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of its chemical synthesis, structural characterization, mechanism of action, and its promising role in the development of novel therapeutics for metabolic disorders, particularly type 2 diabetes.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][2]dioxin-7-yl] 4-methylbenzoate.

| Identifier | Value |

| IUPAC Name | [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][2]dioxin-7-yl] 4-methylbenzoate[3] |

| Common Name | This compound[3] |

| CAS Number | 149312-19-6[3] |

| Molecular Formula | C₂₁H₂₂O₅[3] |

| Molecular Weight | 354.4 g/mol [3] |

Strategic Synthesis: A Step-by-Step Approach with Mechanistic Rationale

The synthesis of this complex carbohydrate derivative is a multi-step process that relies on the principles of protecting group chemistry to achieve the desired regioselectivity. The following is a representative synthetic protocol, elucidated with the underlying chemical reasoning that a seasoned chemist would employ.

The Strategic Importance of Protecting Groups

The D-glucitol core possesses multiple hydroxyl groups of similar reactivity. To selectively modify the C-2 position with a toluoyl group and deoxygenate the C-3 position, the other hydroxyl groups must be temporarily masked. The benzylidene acetal is an excellent choice for the simultaneous protection of the C-4 and C-6 hydroxyls due to its facile formation of a stable six-membered ring.

Experimental Protocol

Step 1: Benzylidene Protection of 1,5-Anhydro-D-glucitol

-

To a solution of 1,5-anhydro-D-glucitol in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Heat the reaction mixture under reduced pressure to drive the reaction to completion by removing the methanol byproduct.

-

Upon completion, as monitored by thin-layer chromatography (TLC), neutralize the acid catalyst with a mild base (e.g., triethylamine).

-

Remove the solvent under reduced pressure and purify the resulting 1,5-Anhydro-4,6-O-benzylidene-D-glucitol by silica gel chromatography.

Step 2: Selective Deoxygenation at C-3

This step is a critical transformation and can be achieved through various methods, most commonly via a Barton-McCombie deoxygenation.

-

The free hydroxyl group at C-3 of the benzylidene-protected intermediate is first converted to a thiocarbonyl derivative, typically a xanthate or a thiocarbamate. This is achieved by reacting the alcohol with a base (e.g., sodium hydride) followed by carbon disulfide and then an alkylating agent (e.g., methyl iodide) for the xanthate, or with a thiocarbamoyl chloride for the thiocarbamate.

-

The resulting thiocarbonyl derivative is then subjected to radical-initiated reduction using a tin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator, like azobisisobutyronitrile (AIBN), in a suitable solvent like toluene.

-

The reaction proceeds via a radical chain mechanism where the tin radical cleaves the C-O bond of the thiocarbonyl group, and the resulting carbon-centered radical is quenched by a hydrogen atom from another molecule of tributyltin hydride.

-

Purification by silica gel chromatography affords the 3-deoxy derivative.

Step 3: Toluoylation at the C-2 Position

-

The remaining free hydroxyl group at the C-2 position is then acylated using p-toluoyl chloride in the presence of a base, such as pyridine or triethylamine, in a chlorinated solvent like dichloromethane (DCM).

-

The reaction is typically carried out at 0 °C to room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the organic layer is washed successively with dilute acid (e.g., 1 M HCl) to remove the base, saturated sodium bicarbonate solution to remove any unreacted acid chloride, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final purification by silica gel chromatography yields the target compound, this compound.

Structural Elucidation through Spectroscopic Analysis

Confirmation of the chemical structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of the protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of information regarding the connectivity and stereochemistry of the molecule. Key diagnostic signals include:

-

Benzylidene Acetal Proton: A characteristic singlet is observed for the proton of the benzylidene acetal group (PhCH).

-

Toluoyl Aromatic Protons: The aromatic protons of the toluoyl group typically appear as two doublets in the downfield region of the spectrum.

-

Anhydro Ring Protons: The protons on the 1,5-anhydro-D-glucitol ring exhibit complex splitting patterns due to vicinal and geminal couplings. The anomeric proton (H-1) is often a doublet.

-

Deoxy Methylene Protons: The protons at the C-3 position, where the hydroxyl group has been removed, will appear as a multiplet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Noteworthy resonances include:

-

Toluoyl Carbonyl Carbon: The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum.

-

Benzylidene Acetal Carbon: The carbon of the benzylidene acetal group (PhCH) appears as a distinct signal.

-

Anhydro Ring Carbons: The six carbons of the glucitol ring will have characteristic chemical shifts depending on their substitution pattern. The deoxygenated C-3 carbon will be shifted significantly upfield compared to its hydroxylated counterpart.

Mechanism of Action: Competitive Inhibition of α-Glucosidase

The primary therapeutic potential of this compound lies in its ability to inhibit α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the hydrolysis of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, the rate of glucose absorption is reduced, leading to a decrease in postprandial blood glucose levels.[1]

The inhibition is believed to be competitive, meaning the molecule vies with the natural carbohydrate substrates for binding to the active site of the enzyme. The structural similarity of the 1,5-anhydro-D-glucitol core to glucose is a key factor in this competitive binding.

Structure-Activity Relationship (SAR)

The specific structural features of this compound are crucial for its inhibitory activity.

-

1,5-Anhydro-D-glucitol Core: This core structure mimics the natural glucose substrate, allowing it to be recognized by and bind to the active site of α-glucosidase.

-

3-Deoxy Functionality: The absence of the hydroxyl group at the C-3 position is a significant modification. This deoxygenation can enhance the hydrophobicity of the molecule, potentially leading to stronger interactions with hydrophobic residues in the enzyme's active site.

-

4,6-O-Benzylidene Acetal: This bulky, hydrophobic group can contribute to the overall binding affinity by engaging in van der Waals and hydrophobic interactions within the active site. It also serves to lock the conformation of the pyranose ring.

-

2-O-Toluoyl Ester: The presence of the toluoyl group at the C-2 position introduces another aromatic ring, which can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site of α-glucosidase. This can significantly enhance the binding affinity and inhibitory potency.

Studies on related 1,5-anhydro-D-glucitol derivatives have shown that the presence and nature of acyl groups can significantly impact their α-glucosidase inhibitory activity, with some derivatives exhibiting IC₅₀ values in the micromolar range.[4]

Applications in Drug Development and Future Perspectives

The potent α-glucosidase inhibitory activity of this compound makes it a promising lead for the development of new anti-diabetic agents. In vitro studies have demonstrated that related compounds can significantly reduce postprandial blood glucose levels in diabetic models.[1]

A Self-Validating System for Lead Optimization

The modular nature of this molecule's synthesis allows for the systematic modification of each component to explore the structure-activity relationship further. For instance, the toluoyl group can be replaced with other acyl groups of varying electronic and steric properties to optimize binding affinity. Similarly, the benzylidene group can be substituted with other acetals to fine-tune the molecule's physicochemical properties. This systematic approach provides a self-validating framework for lead optimization in a drug discovery program.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

A standard and reliable method to quantify the inhibitory potency of this compound is the in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[2][5][6]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compound (this compound)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and acarbose in DMSO. Make serial dilutions in phosphate buffer to achieve a range of concentrations.

-

In a 96-well plate, add a specific volume of the test compound or acarbose solution to the respective wells.

-

Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 10-15 minutes.[2]

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the sodium carbonate solution. The solution will turn yellow in the presence of p-nitrophenol.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction with the inhibitor.

-

The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][2]dioxin-7-yl] 4-methylbenzoate stands as a testament to the power of rational design in carbohydrate chemistry. Its carefully orchestrated assembly of a glucose mimic core, strategic deoxygenation, and the introduction of bulky, aromatic protecting and acyl groups culminates in a molecule with significant potential as an α-glucosidase inhibitor. This in-depth guide has provided a comprehensive overview of its synthesis, characterization, and biological activity, equipping researchers and drug development professionals with the foundational knowledge to explore its therapeutic applications further. Future research should focus on detailed in vivo efficacy and safety studies, as well as the exploration of a broader range of structural analogs to refine the structure-activity relationship and develop even more potent and selective inhibitors for the management of type 2 diabetes and other metabolic disorders.

References

-

Ha, L. T., et al. (2023). 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. Phytochemistry, 213, 113769. [Link]

-

Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C21H22O5 | CID 21765602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. pdf.benchchem.com [pdf.benchchem.com]

CAS number for 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol.

An In-Depth Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized carbohydrate derivative identified by the CAS Number 149312-19-6 .[1][2] We will explore its core physicochemical properties, logical synthetic strategies, and significant applications as a synthetic intermediate in glycobiology and medicinal chemistry. The strategic placement of benzylidene and toluoyl protecting groups on the anhydroglucitol scaffold makes this molecule a valuable building block for the regioselective synthesis of complex glycans and potential therapeutic agents. This document serves as a technical resource for researchers leveraging such intermediates in their discovery and development workflows.

Introduction to a Key Glycochemical Intermediate

This compound is a structurally defined monosaccharide derivative. Its foundation is a 1,5-anhydro-D-glucitol core, a sugar mimic where the anomeric hydroxyl group is replaced by hydrogen, locking the ring into a stable chair conformation. The "3-deoxy" modification signifies the removal of the hydroxyl group at the C3 position, a common feature in many bioactive natural products and a key locus for synthetic modification.

The true utility of this compound in research and development stems from its carefully chosen protecting groups:

-

4,6-O-Benzylidene Acetal: This group rigidly protects the primary C6 and secondary C4 hydroxyls, preventing their participation in reactions and influencing the overall conformation of the pyranose ring.

-

2-O-Toluoyl Ester: The toluoyl group protects the C2 hydroxyl. As an ester, it can be selectively removed under basic conditions, such as transesterification, which are orthogonal to the acidic conditions required to remove the benzylidene acetal. This differential protection is the cornerstone of its function as a versatile synthetic intermediate.

This guide will elucidate the properties and strategic value of this compound for professionals engaged in complex carbohydrate synthesis and drug discovery.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Registry Number | 149312-19-6 | [1][2] |

| Molecular Formula | C21H22O5 | [1][2][3] |

| Molecular Weight | 354.4 g/mol | [1][2][3] |

| IUPAC Name | [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][4]dioxin-7-yl] 4-methylbenzoate | [3] |

| Synonyms | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-p-toluoyl-D-glucitol | [2] |

| Melting Point | 189-191°C | [5] |

| Solubility | Chloroform | [5] |

| Storage Temperature | -20°C (Long-term) | [5] |

Molecular Structure and Synthesis

Molecular Architecture

The structure of this compound is designed for controlled, sequential chemical modifications. The locked 1,5-anhydro ring provides a stable scaffold, while the protecting groups dictate the reactivity of the remaining functional sites.

Caption: Molecular architecture of the target compound.

Conceptual Synthetic Workflow

The synthesis of such a derivative relies on a logical sequence of protection and modification steps, starting from a commercially available carbohydrate. The general strategy involves:

-

Formation of the 1,5-Anhydro Ring: Often achieved from a suitable precursor like a glycosyl halide.

-

Benzylidene Acetal Protection: Treatment with benzaldehyde dimethyl acetal or benzaldehyde in the presence of an acid catalyst (e.g., CSA) selectively protects the C4 and C6 hydroxyls.

-

Deoxygenation at C3: This is a critical step that can be accomplished through various methods, such as a Barton-McCombie deoxygenation of a C3-thiocarbonyl derivative.

-

Toluoylation at C2: Finally, the remaining C2 hydroxyl is acylated using p-toluoyl chloride in the presence of a base like pyridine to yield the target compound.

This strategic workflow ensures that each position on the glucitol ring is addressed in a controlled manner, yielding the desired, differentially protected intermediate.

Caption: Conceptual synthetic workflow diagram.

Applications in Research and Drug Development

The primary value of this compound is as a versatile synthetic intermediate. Its architecture allows for the precise construction of more complex molecules.

Intermediate for Sugar Nucleotide and Oligosaccharide Synthesis

This molecule serves as a valuable precursor in the synthesis of sugar nucleotides and complex carbohydrates.[5] The key is the orthogonal protecting group strategy:

-

Selective Deprotection: The 2-O-toluoyl group can be removed under basic conditions without affecting the acid-labile benzylidene acetal. This unmasks the C2 hydroxyl for subsequent reactions, such as glycosylation, to build larger oligosaccharide chains.

-

Controlled Modifications: With the C2, C4, and C6 positions protected and C3 deoxygenated, any further modifications can be directed with high regioselectivity.

Tool for Glycobiology Research

As a stable, modified monosaccharide, this compound and its derivatives are used as biochemical reagents in glycobiology.[6][7][8] This field investigates the structure and function of carbohydrates (glycans) in biological systems.[6][7][8] Such molecules can be used to:

-

Probe the active sites of carbohydrate-processing enzymes.

-

Serve as building blocks for creating synthetic glycan probes to study protein-carbohydrate interactions.

Scaffold for Medicinal Chemistry

While this specific compound is primarily an intermediate, its structural class is relevant to drug discovery. Closely related 1,5-anhydroglucitol derivatives have been investigated as potential therapeutic agents. For instance, compounds with similar scaffolds have shown inhibitory activity against alpha-glucosidase enzymes, which are key targets in managing type 2 diabetes.[9][] The 3-deoxy feature, in particular, can enhance metabolic stability or alter binding affinity to target proteins. Therefore, this molecule provides a robust starting point for creating libraries of novel derivatives for screening in various disease models, including metabolic disorders.

Exemplary Experimental Protocol: Selective Deprotection

To illustrate the utility of this intermediate, the following is a representative protocol for the selective removal of the 2-O-toluoyl group, a common subsequent step in a multi-step synthesis. This procedure is based on standard transesterification methods used in carbohydrate chemistry.[9]

Objective: To selectively cleave the toluoyl ester at the C2 position, yielding 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe), 0.5 M solution in MeOH

-

Dowex® 50W-X8 resin (H+ form)

-

Dichloromethane (DCM)

-

Thin-Layer Chromatography (TLC) plate (silica gel)

-

Ethyl acetate/Hexane solvent system for TLC and column chromatography

Procedure:

-

Dissolution: Dissolve the starting material (1 eq.) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 1:2 v/v) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Initiation of Reaction: Cool the solution to 0°C using an ice bath. Add a catalytic amount of 0.5 M sodium methoxide solution in methanol (e.g., 0.1 eq.) dropwise.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The product should have a lower Rf value (be more polar) than the starting material. The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, neutralize the reaction by adding Dowex® H+ form resin until the pH is neutral.

-

Work-up: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography, typically using an ethyl acetate/hexane gradient, to yield the pure deprotected product.[9]

-

Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol provides a free hydroxyl group at the C2 position, ready for the next synthetic step, while leaving the benzylidene acetal intact.

Conclusion

This compound (CAS: 149312-19-6) is more than just a chemical compound; it is a strategic tool for advanced chemical synthesis. Its value is rooted in a stable anhydroglucitol core modified with an orthogonal protecting group strategy. This design provides chemists with the control needed to construct complex, biologically relevant molecules with high precision. For researchers in drug discovery and glycobiology, this intermediate represents a reliable starting point for building novel oligosaccharides, glycan probes, and potential therapeutic agents, underscoring the critical role of fundamental carbohydrate chemistry in advancing biomedical science.

References

-

ChemWhat. 1,5-ANHYDRO-4,6-O-BENZYLIDENE-3-DEOXY-2-OP-TOLUOYL-D-GLUCITOL CAS#: 149312-19-6. [Online] Available at: [Link]

-

LookChem. Cas 149312-19-6, 1,5-ANHYDRO-4,6-O-BENZYLIDENE-3-DEOXY-2-O-P-TOLUOYL-D-GLUCITOL. [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C21H22O5 | CID 21765602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol_TargetMol [targetmol.com]

- 8. 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol | Global Clinical Trial Data [globalclinicaltrialdata.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, a synthetic carbohydrate derivative with significant potential in medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, characterization, and explores its prospective role as a therapeutic agent, particularly as an inhibitor of alpha-glucosidase for the management of type 2 diabetes.

Compound Identification and Physicochemical Properties

This compound is a structurally defined monosaccharide derivative. The anhydro bridge between C1 and C5, the deoxy functionality at C3, and the protecting groups at other positions create a conformationally rigid scaffold that is of interest for designing molecules with specific biological activities.

| Property | Value | Source |

| Molecular Weight | 354.4 g/mol | [1] |

| Molecular Formula | C21H22O5 | [1] |

| CAS Number | 149312-19-6 | [1] |

| IUPAC Name | [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][2][3]dioxin-7-yl] 4-methylbenzoate | [1] |

Rationale for Synthesis and Potential Applications

The structural features of this compound make it a compelling target for synthesis. The 1,5-anhydro-D-glucitol core is a known scaffold in various biologically active molecules. The strategic placement of a deoxy group at the C-3 position and a bulky toluoyl group at the C-2 position can significantly influence its interaction with biological targets.

One of the most promising applications for this class of compounds is the inhibition of α-glucosidase enzymes.[2] These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to a reduction in postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes. While direct biological data for the title compound is not extensively available in the public domain, its structural similarity to known α-glucosidase inhibitors suggests a high probability of similar activity.[]

Caption: Mechanism of α-glucosidase inhibition.

Synthesis Methodology

Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

A potential synthetic pathway to the precursor involves the deoxygenation of a suitably protected glucitol derivative.

Experimental Protocol (Hypothetical):

-

Protection of 1,5-Anhydro-D-glucitol: Start with commercially available 1,5-Anhydro-D-glucitol. React with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid in an inert solvent like dimethylformamide (DMF) to selectively protect the 4- and 6-hydroxyl groups as a benzylidene acetal.

-

Introduction of a Leaving Group at C-3: The C-3 hydroxyl group would then need to be converted into a good leaving group, for example, by tosylation or mesylation.

-

Deoxygenation at C-3: The C-3 position can then be deoxygenated using a reducing agent such as lithium aluminum hydride or through a radical-mediated deoxygenation (e.g., Barton-McCombie deoxygenation).

-

Purification: The resulting 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol would be purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow.

Selective Toluoylation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

The final step involves the acylation of the remaining free hydroxyl group at the C-2 position.

Experimental Protocol (Hypothetical):

-

Reaction Setup: Dissolve 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol in a suitable solvent such as pyridine or dichloromethane.

-

Acylation: Add p-toluoyl chloride to the solution at 0 °C and allow the reaction to proceed to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by silica gel column chromatography to yield the final compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for elucidating the detailed structure, including the stereochemistry and the successful installation of the benzylidene and toluoyl groups. While specific data for the title compound is not available, data for the related compound, 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol, shows characteristic signals for the benzylidene acetal proton around δ 5.52 ppm and toluoyl aromatic protons between δ 7.21–7.83 ppm in ¹H NMR.[2] The ¹³C NMR would show a characteristic signal for the benzylidene carbon at approximately δ 102.3 ppm and the toluoyl carbonyl at around δ 165.8 ppm.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.

-

Melting Point: The melting point of the crystalline solid provides an indication of its purity. The precursor, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, has a reported melting point of 142 °C.[5]

In Vitro Biological Evaluation: α-Glucosidase Inhibition Assay

To assess the therapeutic potential of this compound, an in vitro α-glucosidase inhibition assay is a crucial first step.

Experimental Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Assay Procedure: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound. Incubate for a short period at 37 °C.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the pNPG solution to each well. The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, which has a yellow color. The absorbance is measured at 405 nm at regular intervals using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined. Acarbose, a known α-glucosidase inhibitor, should be used as a positive control.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, while requiring multi-step procedures common in carbohydrate chemistry, is achievable. The primary anticipated application lies in the inhibition of α-glucosidase for the management of type 2 diabetes.

Future research should focus on the definitive synthesis and full characterization of this molecule. Subsequent in-depth biological evaluation, including enzyme kinetics to determine the mode of inhibition and in vivo studies in animal models of diabetes, will be critical to validate its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs with modifications at the toluoyl group or other positions, could lead to the discovery of even more potent and selective inhibitors.

References

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activities of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol Derivatives

Foreword

The exploration of carbohydrate derivatives as modulators of biological processes represents a frontier in medicinal chemistry. These molecules, leveraging the inherent chirality and functionality of sugars, offer a rich scaffold for the design of novel therapeutic agents. This guide focuses on a specific class of modified sugars: 1,5-anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol derivatives. We will delve into their synthesis, known biological activities, and the mechanistic underpinnings of their effects, providing researchers, scientists, and drug development professionals with a comprehensive technical overview. Our discussion is grounded in established scientific principles and supported by relevant literature, aiming to provide both a foundational understanding and practical insights for future research and development in this promising area.

Introduction to 1,5-Anhydro-D-glucitol Derivatives

1,5-Anhydro-D-glucitol is a naturally occurring monosaccharide that serves as the core scaffold for the derivatives discussed herein.[1] Its rigid pyranose ring structure, locked in a chair conformation, provides a stereochemically defined framework for chemical modification. The strategic placement of protecting groups, such as the benzylidene group at the 4- and 6-positions, and the introduction of functional moieties like the toluoyl group at the 2-position, allow for precise control over the molecule's chemical properties and biological interactions.[1]

The deoxygenation at the 3-position is a critical modification. The removal of the hydroxyl group at this position can significantly alter the molecule's polarity, hydrogen bonding capacity, and conformational flexibility, leading to novel biological activities not observed in the parent compound. This guide will specifically explore the implications of this 3-deoxy modification in concert with the 2-O-toluoyl substitution on the biological profile of the 1,5-anhydro-4,6-O-benzylidene-D-glucitol scaffold.

Synthesis of this compound Derivatives

A common starting material for such syntheses is a readily available glucose derivative. The synthetic strategy generally involves:

-

Formation of the 1,5-anhydro bridge: This is often achieved through methods that favor the formation of the anhydro ring system from a suitable glucopyranosyl precursor.

-

Selective protection of hydroxyl groups: The 4- and 6-hydroxyl groups are typically protected as a benzylidene acetal. This is a robust protecting group that directs acylation to the remaining free hydroxyls.[1]

-

Deoxygenation at the C-3 position: This is a key step and can be accomplished through various methods, such as a Barton-McCombie deoxygenation, which involves the formation of a thionoformate or xanthate intermediate followed by radical-mediated reduction.

-

Acylation at the C-2 position: The remaining free hydroxyl group at the C-2 position is then acylated with toluoyl chloride to yield the final product.

The purification of the final compound and intermediates is typically achieved through silica gel chromatography.[1]

Pro-apoptotic and Potential Anticancer Activity

In addition to its anti-inflammatory effects, 1,5-anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol has been reported to induce apoptosis in macrophages. [2]Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. The pro-apoptotic activity of this compound in macrophages suggests that it may have similar effects on other cell types, including cancer cells.

The cytotoxic mechanism of deoxy-D-glucose analogues is often attributed to the inhibition of glycolysis. By competing with glucose for cellular uptake and enzymatic processing, these compounds can disrupt cellular energy metabolism, leading to ATP depletion and the induction of metabolic stress, which can trigger apoptosis. While direct experimental evidence for the title compound is limited, this provides a plausible hypothesis for its pro-apoptotic effects.

Potential α-Glucosidase Inhibition

Derivatives of the parent scaffold, 1,5-anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol, are known to be potent inhibitors of α-glucosidase enzymes. [1]Another derivative with a modification at the 3-position, 1,5-anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-toluoyl-D-glucitol, also exhibits this activity. []α-Glucosidases are enzymes that play a crucial role in carbohydrate digestion, and their inhibition is an established therapeutic strategy for managing type 2 diabetes. Given the structural similarities, it is plausible that this compound derivatives may also possess α-glucosidase inhibitory activity.

Antimicrobial Potential

While there is no specific data on the antimicrobial activity of the title compound, the broader class of carbohydrate derivatives has been explored for such properties. [4][5]The modifications to the sugar scaffold, particularly the introduction of lipophilic groups like the benzylidene and toluoyl moieties, can alter the molecule's ability to interact with and disrupt microbial cell membranes. Further investigation is warranted to explore the potential of these 3-deoxy-D-glucitol derivatives as antimicrobial agents.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, standardized protocols for evaluating the key biological activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the test compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours. [6]2. Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO in medium) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. [6]6. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [6]7. Measure the absorbance at 570 nm using a microplate reader. [6]8. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value. [6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at various concentrations for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compound

-

Sodium carbonate (Na2CO3) solution

-

96-well plate

-

Microplate reader

Procedure:

-

Add 50 µL of phosphate buffer, 10 µL of test compound solution (at various concentrations), and 20 µL of α-glucosidase solution to the wells of a 96-well plate.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na2CO3 solution. [7]6. Measure the absorbance at 405 nm. [7]7. Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation

For clarity and comparative analysis, quantitative data should be summarized in a tabular format.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

| Derivative | Biological Activity | Cell Line/Enzyme | IC50 (µM) |

| Compound A | Cytotoxicity | HCT116 | 15.2 |

| Compound A | Cytotoxicity | MCF-7 | 22.8 |

| Compound A | α-Glucosidase Inhibition | S. cerevisiae | 45.6 |

| Compound B | Cytotoxicity | HCT116 | 8.9 |

| Compound B | Cytotoxicity | MCF-7 | 12.1 |

| Compound B | α-Glucosidase Inhibition | S. cerevisiae | 28.3 |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence points towards significant anti-inflammatory and pro-apoptotic activities, with a potential for α-glucosidase inhibition. The inhibitory effect on the NLRP3 inflammasome is a particularly noteworthy finding, suggesting a specific mechanism of action that could be exploited for the treatment of a range of inflammatory conditions.

Future research should focus on several key areas:

-

Synthesis of a library of derivatives: Systematic modification of the toluoyl group and exploration of other substitutions on the glucitol ring could lead to compounds with enhanced potency and selectivity.

-

In-depth mechanistic studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds is crucial for understanding their therapeutic potential and potential side effects.

-

Evaluation of antimicrobial and antiviral activity: A comprehensive screening of these derivatives against a panel of pathogenic bacteria, fungi, and viruses is warranted to explore their full therapeutic scope.

-

In vivo studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By pursuing these avenues of research, the scientific community can unlock the full potential of this fascinating class of carbohydrate derivatives for the benefit of human health.

References

-

Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

-

Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

-

ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

PubMed Central. (n.d.). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Retrieved from [Link]

-

PubMed. (n.d.). In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA. Retrieved from [Link]

-

Arrow@TU Dublin. (n.d.). Design and Synthesis of Carbohydrate Based Derivatives as Antimicrobial Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. Retrieved from [Link]

-

NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Hilaris Publisher. (2012). Selective Synthesis of Some New Carbohydrate Derivatives: Antimicrobial Screening Studies against Human and Phytopathogens. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis and antimicrobial evaluation of carbohydrate and polyhydroxylated non-carbohydrate fatty ester and ether derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Pro-apoptotic effect of the novel benzylidene derivative MHY695 in human colon cancer cells. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Synthesis of bioactive compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-deoxyglucose inhibits induction of chemokine expression in 3T3-L1 adipocytes and adipose tissue explants. Retrieved from [Link]

-

PubMed Central. (n.d.). 2‐Deoxy‐d‐glucose induces deglycosylation of proinflammatory cytokine receptors and strongly reduces immunological responses in mouse models of inflammation. Retrieved from [Link]

-

PubMed. (2009). 1,5-Anhydro-D-fructose attenuates lipopolysaccharide-induced cytokine release via suppression of NF-kappaB p65 phosphorylation. Retrieved from [Link]

-

PubMed. (n.d.). Studies on Bacterial Cell Wall Inhibitors. III. 3-amino-3-deoxy-D-glucose, an Inhibitor of Bacterial Cell Wall Synthesis. Retrieved from [Link]

-

Frontiers. (2023). Dietary administration of the glycolytic inhibitor 2-deoxy-D-glucose reduces endotoxemia-induced inflammation and oxidative stress: Implications in PAMP-associated acute and chronic pathology. Retrieved from [Link]

-

PubMed Central. (2017). 2-Deoxy-d-Glucose Treatment Decreases Anti-inflammatory M2 Macrophage Polarization in Mice with Tumor and Allergic Airway Inflammation. Retrieved from [Link]

-

PubMed Central. (2022). Pharmacologic Inhibition of Histone Deacetylase 6 Prevents the Progression of Chlorhexidine Gluconate-Induced Peritoneal Fibrosis by Blockade of M2 Macrophage Polarization. Retrieved from [Link]

-

PubMed. (2023). 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. Retrieved from [Link]

-

MDPI. (n.d.). Glabridin Suppresses Macrophage Activation by Lipoteichoic Acid In Vitro: The Crucial Role of MAPKs-IL-1β-iNOS Axis Signals in Peritoneal and Alveolar Macrophages. Retrieved from [Link]

-

NIH. (n.d.). The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells. Retrieved from [Link]

-

PLOS One. (2021). Anti-inflammatory activity of soluble chito-oligosaccharides (CHOS) on VitD3-induced human THP-1 monocytes. Retrieved from [Link]

Sources

The Strategic Role of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol in Advancing Glycobiology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Modified Glycans in Biological Systems

In the intricate landscape of glycobiology, the structure of a carbohydrate dictates its function. Deoxy sugars, which are monosaccharides with one or more hydroxyl groups replaced by hydrogen atoms, are critical components of numerous bioactive molecules. Their presence can significantly influence a glycan's conformation, stability, and interaction with biological receptors, thereby modulating physiological and pathological processes.[] This technical guide delves into the pivotal role of a specific, strategically designed synthetic carbohydrate building block, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol , in contemporary glycobiology research.

This guide will elucidate the chemical rationale behind the design of this molecule, detail its synthesis and characterization, and explore its multifaceted applications as a versatile intermediate in the synthesis of complex glycoconjugates and as a scaffold for the development of potent enzyme inhibitors.

Molecular Architecture: A Symphony of Protecting and Directing Groups

The utility of this compound stems from its carefully orchestrated molecular architecture. Each component of its structure is deliberately chosen to impart specific reactivity and stability, making it a powerful tool in the hands of a synthetic carbohydrate chemist.

-

The 1,5-Anhydro-D-glucitol Core: The 1,5-anhydro linkage locks the pyranose ring in a stable chair conformation, providing a rigid scaffold. This conformational rigidity is crucial for presenting the remaining functional groups in a well-defined spatial orientation, which is essential for predictable reactivity and specific biological interactions.

-

The 3-Deoxy Functionality: The absence of a hydroxyl group at the C-3 position is a key feature. This modification prevents glycosylation at this position, thereby directing subsequent reactions to other sites. Furthermore, the 3-deoxy moiety is a common feature in naturally occurring sugars with important biological activities, making this compound a valuable precursor for their synthesis.

-

The 4,6-O-Benzylidene Acetal: This protecting group serves a dual purpose. Firstly, it simultaneously protects the hydroxyl groups at the C-4 and C-6 positions from unwanted reactions. Secondly, the rigid benzylidene ring system further constrains the conformation of the pyranose ring, influencing the stereochemical outcome of reactions at other positions.

-

The 2-O-Toluoyl Ester: The toluoyl group at the C-2 position is a participating group. In glycosylation reactions, it can form a transient cyclic intermediate that shields one face of the molecule, leading to the stereoselective formation of specific glycosidic linkages. The choice of a toluoyl group, as opposed to a simple acetyl or benzoyl group, can also fine-tune the reactivity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 149312-19-6 |

| Molecular Formula | C₂₁H₂₂O₅ |

| Molecular Weight | 354.4 g/mol |

Synthesis and Characterization: A-Roadmap for the Bench Chemist

Proposed Synthetic Pathway

The synthesis logically commences from a readily available glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, and proceeds through a series of protection, deoxygenation, and functionalization steps.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,5-Anhydro-2,3,4,6-tetra-O-acetyl-D-glucitol (B)

-

Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (A) in dry toluene.

-

Add tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford B .

Step 2: Synthesis of 1,5-Anhydro-D-glucitol (C)

-

Dissolve B in dry methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until all starting material is consumed.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

-

Filter the resin and concentrate the filtrate to obtain crude C , which can often be used in the next step without further purification.

Step 3: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol (D)

-

Suspend C in anhydrous acetonitrile.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA).

-

Stir the mixture at room temperature until a clear solution is obtained and TLC analysis indicates the formation of the desired product.

-

Quench the reaction with triethylamine and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield D .

Step 4: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-O-(phenoxythiocarbonyl)-D-glucitol (E)

-

Dissolve D in a mixture of dry dichloromethane and pyridine.

-

Cool the solution to 0°C and add phenyl chlorothionoformate dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to give E .

Step 5: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (F)

-

Dissolve E in dry toluene.

-

Add Bu₃SnH and AIBN.

-

Heat the mixture at reflux under an inert atmosphere for several hours, monitoring by TLC.

-

Cool the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain F .

Step 6: Synthesis of this compound (G)

-

Dissolve F in dry pyridine and cool to 0°C.

-

Add toluoyl chloride dropwise and allow the reaction to proceed at 0°C.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by silica gel column chromatography to yield G .

Characterization

The structure of the final compound and all intermediates should be rigorously confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of all structural motifs, including the anhydro bridge, the deoxy center, the benzylidene acetal, and the toluoyl group. Specific chemical shifts and coupling constants for a closely related compound, 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol, have been reported and can serve as a reference.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as hydroxyls, esters (carbonyl stretch), and aromatic rings.

Applications in Glycobiology Research

The unique structural features of this compound make it a valuable tool in several areas of glycobiology research.

As a Key Intermediate in Oligosaccharide Synthesis

The primary application of this compound is as a versatile building block for the synthesis of complex oligosaccharides. The free hydroxyl group at the C-2 position (after removal of the toluoyl group) or the potential for activation at the anomeric carbon (if synthesized from a glycoside precursor) allows for its use as either a glycosyl acceptor or donor. The strategic placement of the deoxy and protected functionalities enables precise control over the regioselectivity and stereoselectivity of glycosylation reactions.

Sources

The Synthetic Cornerstone: A Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol in Biochemical Research

This technical guide provides an in-depth exploration of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, a pivotal biochemical reagent in the field of glycobiology and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, chemical properties, and strategic applications, with a focus on the causality behind its experimental utility.

Introduction: A Molecule Designed for Precision

In the intricate world of carbohydrate chemistry, achieving regioselectivity and stereoselectivity is paramount. This compound (herein referred to as "the compound") is a meticulously designed derivative of 1,5-anhydro-D-glucitol, a naturally occurring monosaccharide.[1] Its structure is engineered with specific protecting groups that render it a versatile intermediate for the synthesis of complex carbohydrates and glycoconjugates.[2] The strategic placement of a benzylidene acetal and a toluoyl ester group allows for precise control over subsequent chemical transformations, making it an invaluable tool for the construction of biologically significant molecules.

The 1,5-anhydro bridge locks the pyranose ring in a stable chair conformation, providing a predictable scaffold for synthetic manipulations. The benzylidene group at the 4 and 6 positions serves as a robust protecting group, shielding these hydroxyls from undesired reactions.[2] Concurrently, the toluoyl group at the 2-position not only protects this hydroxyl but also modulates the reactivity of the neighboring positions, influencing the stereochemical outcome of glycosylation reactions.[3] This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its application in cutting-edge research.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 149312-19-6 | [PubChem] |

| Molecular Formula | C₂₁H₂₂O₅ | [PubChem] |

| Molecular Weight | 354.4 g/mol | [PubChem] |

| Appearance | Solid | [United States Biological] |

| Solubility | Chloroform | [United States Biological] |

| Storage Temperature | -20°C (long-term) | [United States Biological] |

Characterization: The structural integrity of the compound should be verified using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the presence and stereochemistry of the benzylidene and toluoyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

Synthesis of this compound: A Representative Protocol

Experimental Workflow: Synthesis

Caption: A representative synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Step 1: Benzylidenation of 1,5-Anhydro-D-glucitol.

-

Dissolve 1,5-anhydro-D-glucitol in anhydrous N,N-dimethylformamide (DMF).

-

Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA).

-

Heat the reaction mixture under vacuum to remove methanol.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with triethylamine and concentrate under reduced pressure.

-

Purify the resulting 1,5-anhydro-4,6-O-benzylidene-D-glucitol by silica gel chromatography.

-

-

Step 2: Regioselective 3-Deoxygenation.

-

This step is a key transformation and can be achieved through various methods, such as the Barton-McCombie deoxygenation.

-

First, the free hydroxyl at C-3 of 1,5-anhydro-4,6-O-benzylidene-D-glucitol is converted to a thiocarbonyl derivative (e.g., a xanthate or thiocarbamate).

-

The thiocarbonyl intermediate is then treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or a less toxic alternative like tris(trimethylsilyl)silane) in an inert solvent like toluene under reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is evaporated.

-

Purification by column chromatography yields 1,5-anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol.

-

-

Step 3: Selective Toluoylation of the 2-Hydroxyl Group.

-

Dissolve the 3-deoxy intermediate in a mixture of anhydrous dichloromethane and pyridine at 0°C.

-

Slowly add p-toluoyl chloride to the solution. The steric hindrance of the benzylidene group and the inherent reactivity differences of the remaining hydroxyl groups favor acylation at the C-2 position.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction with methanol and dilute with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the final product, this compound.

-

Applications as a Biochemical Reagent

The primary utility of this compound lies in its role as a versatile synthetic intermediate in glycobiology. The strategic placement of the protecting groups allows for the controlled and sequential modification of the glucitol scaffold.

Intermediate in Oligosaccharide and Glycoconjugate Synthesis

The compound serves as a key building block for the synthesis of complex oligosaccharides. The free 3-hydroxyl group (in the precursor) or the deoxygenated position in the final compound can be a site for further chemical modification. The toluoyl group at C-2 can be selectively removed under basic conditions to reveal a free hydroxyl group, which can then act as a glycosyl acceptor in a subsequent glycosylation reaction. The benzylidene acetal provides robust protection for the 4- and 6-hydroxyls throughout these transformations and can be removed under acidic conditions at a later stage.

Experimental Workflow: Application as a Synthetic Intermediate

Caption: General workflow for using the compound as a glycosyl acceptor.

Potential as an Alpha-Glucosidase Inhibitor

While direct evidence for the topic compound is limited, structurally related 1,5-anhydroglucitol derivatives have demonstrated potent inhibitory activity against alpha-glucosidase enzymes.[2] These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[4] Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[4] This makes alpha-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes.[5]

A related compound, 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-toluoyl-D-glucitol, has been noted for its potent inhibition of alpha-glucosidase enzymes, suggesting it as a promising candidate for diabetes therapy.[6] The structural features of the topic compound, including the benzylidene and toluoyl moieties, may contribute to its binding affinity for the active site of alpha-glucosidase, potentially through hydrophobic and aromatic interactions.

Signaling Pathway: Mechanism of Alpha-Glucosidase Inhibition

Caption: The role of alpha-glucosidase inhibitors in carbohydrate digestion.

Conclusion and Future Directions

This compound is a strategically designed molecule that serves as a valuable intermediate in synthetic carbohydrate chemistry. Its carefully chosen protecting groups allow for precise control over chemical transformations, facilitating the synthesis of complex glycans and glycoconjugates. Further research is warranted to fully elucidate the potential of this specific compound and its derivatives as alpha-glucosidase inhibitors for the management of diabetes. The development of a citable, optimized synthesis protocol and the exploration of its utility in the synthesis of biologically active molecules remain key areas for future investigation.

References

-

MDPI. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]

-

PubChem. this compound. [Link]

-

Wikipedia. 1,5-Anhydroglucitol. [Link]

-

Encyclopedia.pub. Alpha-Glucosidase Inhibitory Peptides. [Link]

-

NIH. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables. [Link]

Sources

- 1. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Glucitol Derivatives

Introduction: Glucitol as a Versatile Chemical Scaffold

Glucitol, commonly known as sorbitol, is a six-carbon sugar alcohol that serves as a fundamental building block in a diverse array of chemical structures. Its inherent properties—polyhydroxylation, stereochemical richness, and biocompatibility—make it an ideal starting scaffold for the synthesis of novel therapeutic agents. While glucitol itself has established applications as an osmotic diuretic, laxative, and a widely used pharmaceutical excipient, its true potential lies in the chemical derivatization of its hydroxyl groups. By modifying this core structure, researchers can unlock a vast chemical space, leading to derivatives with potent and specific biological activities.